molecular formula C24H14N2Na2O6S2 B1213748 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt CAS No. 52746-49-3

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt

Cat. No.: B1213748
CAS No.: 52746-49-3
M. Wt: 536.5 g/mol
InChI Key: PCNDSIWXTYFWIA-UHFFFAOYSA-L
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Description

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is a chemical compound known for its ability to form water-soluble complexes with various metals. This compound is often used in analytical chemistry, particularly for the spectrophotometric determination of iron. Its molecular formula is C24H14N2Na2O6S2, and it is commonly referred to as bathophenanthrolinedisulfonic acid disodium salt .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt typically involves the sulfonation of 4,7-diphenyl-1,10-phenanthroline. This process is carried out by reacting 4,7-diphenyl-1,10-phenanthroline with concentrated sulfuric acid to produce 4,7-diphenyl-1,10-phenanthrolinedisulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves metal salts (e.g., FeSO4, PdCl2) in aqueous solutions.

    Oxidation: Often requires oxidizing agents like hydrogen peroxide or molecular oxygen, along with metal catalysts.

Major Products

    Complexation: Produces metal complexes such as iron(II)-phenanthroline complexes.

    Oxidation: Results in oxidized organic compounds, depending on the substrate used.

Scientific Research Applications

Analytical Chemistry

Chelating Agent for Metal Ion Detection
This compound is primarily utilized as a powerful chelating agent in analytical chemistry. It enhances the detection and quantification of metal ions in different samples, which is crucial for improving the accuracy of analytical methods. Its ability to form stable complexes with metal ions allows for precise measurements in various chemical analyses .

Application in Spectroscopic Methods
The compound is also employed in spectroscopic techniques such as UV-Vis spectroscopy. It helps in the determination of ferrous ions by forming colored complexes that can be quantitatively analyzed through absorbance measurements .

Biochemistry

Studying Metalloproteins and Enzyme Activities
In biochemistry, 1,10-phenanthrolinedisulfonic acid plays a vital role in studying metalloproteins and enzyme activities. Its chelation properties allow researchers to investigate biological processes involving metal ions, providing insights into enzyme mechanisms and metalloprotein functions .

Cytotoxicity Studies
Recent studies have demonstrated its potential in cytotoxicity research. For instance, new water-soluble platinum(II) complexes derived from this compound have been tested for their cytotoxic effects on cancer cells (HeLa cells), showing promise as potential anticancer agents due to their selective uptake and activity compared to traditional drugs like cisplatin .

Environmental Monitoring

Assessment of Heavy Metal Contamination
The compound is extensively used in environmental monitoring to assess heavy metal contamination in water and soil samples. Its ability to form stable complexes with toxic metals aids in developing effective remediation strategies for polluted sites .

Development of Analytical Methods
By utilizing this disodium salt in environmental chemistry, researchers can create sensitive methods for detecting trace levels of heavy metals, contributing to better environmental protection and management practices .

Pharmaceutical Development

Stabilizing Metal-Based Drugs
In pharmaceutical development, 1,10-phenanthrolinedisulfonic acid is employed in drug formulation processes. It stabilizes metal-based drugs, enhancing their efficacy and shelf life. This application is particularly relevant for drugs that rely on metal ions for their therapeutic action .

Drug Delivery Systems
The compound's unique properties also make it suitable for developing advanced drug delivery systems that utilize metal complexes. These systems can improve the bioavailability and targeted delivery of therapeutic agents .

Material Science

Synthesis of Advanced Materials
In material science, this compound is utilized in synthesizing advanced materials such as sensors and catalysts. Its chelating properties contribute to the enhanced performance of these materials by facilitating interactions with various substrates .

Nanotechnology Applications
Research has shown that 1,10-phenanthrolinedisulfonic acid can be incorporated into nanostructured materials, leading to applications in nanoelectronics and nanomedicine due to its ability to modulate electronic properties at the nanoscale .

Summary Table of Applications

Field Application
Analytical ChemistryMetal ion detection and quantification
BiochemistryStudying metalloproteins; cytotoxicity studies
Environmental MonitoringHeavy metal contamination assessment
Pharmaceutical DevelopmentStabilizing metal-based drugs; drug delivery systems
Material ScienceSynthesis of sensors and catalysts; nanotechnology

Mechanism of Action

The primary mechanism of action of 1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt involves its ability to form stable complexes with metal ions. This complexation inhibits the availability of metal ions for biological processes, such as iron transport into chloroplasts . The compound’s sulfonic acid groups enhance its solubility in water, facilitating its interaction with metal ions in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt is unique due to its high solubility in water and its strong affinity for forming complexes with a wide range of metal ions. This makes it particularly useful in analytical and catalytic applications where water solubility and metal complexation are essential.

Biological Activity

1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt (commonly referred to as bathocuproinedisulfonic acid disodium salt) is a chelating agent widely used in various scientific applications, particularly in the determination of metal ions. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C24H16N2Na2O6S2
  • Molecular Weight : 536.5 g/mol
  • CAS Number : 53744-42-6

The primary biological activity of 1,10-phenanthrolinedisulfonic acid involves its role as a metal chelator , particularly for iron (Fe²⁺) ions. By binding to these metal ions, the compound inhibits their transport across cellular membranes and into organelles such as chloroplasts. This action affects various biochemical pathways that depend on iron, including:

  • Electron Transport Chain : Disruption of iron transport can impair mitochondrial function and energy production.
  • Enzymatic Reactions : Many enzymes require iron as a cofactor; thus, chelation can hinder metabolic processes.

Biological Applications

  • Metal Ion Detection : The compound is primarily used in spectrophotometric methods for the sensitive detection of copper and other metal ions in various samples. Its ability to form stable complexes with metals allows for accurate quantification through absorbance measurements at specific wavelengths.
  • Antioxidant Activity : Recent studies have suggested that 1,10-phenanthrolinedisulfonic acid may exhibit antioxidant properties through mechanisms such as radical scavenging. This activity is relevant in biological systems where oxidative stress plays a role in disease pathology .
  • Potential Therapeutic Uses : Preliminary research indicates that this compound could have therapeutic implications in conditions characterized by iron overload or oxidative damage. Its chelating properties may help mitigate the effects of excess iron in diseases like hemochromatosis and certain neurodegenerative disorders.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1,10-phenanthrolinedisulfonic acid:

Study 1: Spectrophotometric Analysis of Metal Ions

In a study focused on environmental monitoring, researchers utilized this compound to quantify metal ion concentrations in water samples. The results demonstrated high sensitivity and specificity for copper ions, showcasing its utility in assessing environmental contamination levels.

Study 2: Antioxidant Mechanisms

A research article explored the antioxidant capacity of 1,10-phenanthrolinedisulfonic acid using various assays to measure its ability to scavenge free radicals. The findings indicated significant scavenging activity against peroxynitrite and other reactive species, suggesting potential applications in oxidative stress-related conditions .

Study 3: Chelation Therapy Implications

Another study examined the implications of this compound in chelation therapy for iron overload disorders. The results indicated that it effectively reduced iron levels in cellular models, supporting its potential use as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Metal Ion DetectionSensitive detection of copper and other metals
Antioxidant ActivityScavenging of free radicals and oxidative stress
Chelation Therapy PotentialReduction of iron levels in cellular models

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 1,10-phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt?

The synthesis of this compound involves sulfonation of 4,7-diphenyl-1,10-phenanthroline, followed by neutralization with sodium hydroxide to form the disodium salt. While detailed protocols are scarce in open literature, patent applications (e.g., Scheme 28b in ) describe sulfonic acid derivatization strategies for phenanthroline analogs. Purification typically employs recrystallization from aqueous ethanol to remove unreacted precursors and byproducts. Confirmation of purity is achieved via UV-Vis spectroscopy (λmax ~535 nm for Fe(II) complexes) and elemental analysis .

Q. How is this compound used in colorimetric Fe(II) detection?

The disodium salt forms a stable red-colored complex with Fe(II) in acidic conditions (pH 3–5), with a molar absorptivity of ~22,000 L·mol⁻¹·cm⁻¹ at 535 nm. A standard protocol involves:

Preparing a 0.1% (w/v) aqueous solution of the compound.

Adjusting the sample pH to 3.5–4.0 using acetate buffer.

Adding excess reagent to ensure complete complexation.

Measuring absorbance after 10–15 minutes to allow full color development.
Interference from Cu(I) can occur but is mitigated by masking agents like thiourea .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

The disodium salt is highly water-soluble (>100 mg/mL) due to its sulfonate groups, making it ideal for biological and environmental assays. In contrast, the non-sulfonated parent compound (4,7-diphenyl-1,10-phenanthroline) is hydrophobic. Limited solubility is observed in polar organic solvents (e.g., ethanol, DMSO), but methanol/water mixtures (1:1 v/v) are effective for stock solutions .

Advanced Research Questions

Q. How does the sulfonic acid modification influence metal-binding kinetics compared to other phenanthroline derivatives?

The sulfonate groups enhance water solubility but do not significantly alter the chelation thermodynamics of the phenanthroline core. Kinetic studies using stopped-flow spectroscopy show that Fe(II) binding occurs within milliseconds, comparable to non-sulfonated analogs. However, steric effects from the phenyl groups slightly reduce binding affinity (log β ~21.5 for Fe(II) vs. ~21.8 for unsubstituted 1,10-phenanthroline). This is critical when designing high-sensitivity assays requiring rapid equilibration .

Q. How can researchers address discrepancies in iron quantification data when using this reagent?

Common discrepancies arise from:

  • Oxidation of Fe(II) to Fe(III): Perform assays under inert atmospheres (e.g., nitrogen) and include reducing agents like hydroxylamine hydrochloride.
  • Matrix effects (e.g., organic matter): Use standard addition methods to correct for signal suppression.
  • Competing ligands: Pre-treat samples with EDTA to chelate interfering metals (e.g., Cu, Zn), then release Fe(II) via acidification.
    Validation with ICP-MS or AAS is recommended for contentious samples .

Q. What advanced applications exist for this compound in redox biology?

The disodium salt is used to measure cellular reductive capacity via ascorbic acid recycling assays. For example:

Incubate cells with dehydroascorbic acid (DHA).

Add the compound (100 µg/mL) to complex intracellularly reduced Fe(II).

Quantify Fe(II)-phenanthroline complex extracellularly using microplate readers.
This method avoids cell lysis and provides real-time redox activity data, useful in studying oxidative stress pathways .

Q. How does this compound compare to other sulfonated chelators in environmental metal sensing?

Compared to bathocuproine disulfonate (Cu-specific) or Tiron (Fe(III)-selective), this compound offers broader pH stability (2–9) and lower interference from anions (e.g., phosphate, chloride). However, it lacks selectivity for Fe(II) over other transition metals (e.g., Ru(II)), necessitating complementary techniques like ion chromatography for complex matrices .

Q. Methodological Tables

Table 1. Key Spectral Properties

ParameterValueReference
λmax (Fe(II) complex)535 nm
Molar Absorptivity (ε)22,000 L·mol⁻¹·cm⁻¹
Optimal pH Range3.5–4.0

Table 2. Common Interferents and Mitigation Strategies

InterferentMitigation ApproachReference
Cu(I)Mask with 0.1% thiourea
Organic MatterDilution or standard addition
Fe(III)Reduce with NH₂OH·HCl

Properties

CAS No.

52746-49-3

Molecular Formula

C24H14N2Na2O6S2

Molecular Weight

536.5 g/mol

IUPAC Name

disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate

InChI

InChI=1S/C24H16N2O6S2.2Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;;/h1-14H,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

PCNDSIWXTYFWIA-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Key on ui other cas no.

53744-42-6
52746-49-3

Related CAS

28061-20-3 (Parent)

Synonyms

4,7-diphenylphenanthroline sulfonate
bathophenanthroline sulfonate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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